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molecular formula C11H14N2O3 B064539 4-(4-Nitrophenoxy)piperidine CAS No. 162402-39-3

4-(4-Nitrophenoxy)piperidine

Cat. No. B064539
M. Wt: 222.24 g/mol
InChI Key: JAHDECSRUJTQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(=O)N1CCC(Oc2ccc([N+](=O)[O-])cc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[C:1](=[O:2])([CH3:3])[N:4]1[CH2:5][CH2:6][CH:7]([O:10][c:11]2[cH:12][cH:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]2)[CH2:8][CH2:9]1.[ClH:20]>>[ClH:20].[NH:4]1[CH2:5][CH2:6][CH:7]([O:10][c:11]2[cH:12][cH:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]2)[CH2:8][CH2:9]1

Inputs

Step One
Name
CC(=O)N1CCC(Oc2ccc([N+](=O)[O-])cc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)N1CCC(Oc2ccc([N+](=O)[O-])cc2)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
O=[N+]([O-])c1ccc(OC2CCNCC2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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